3-Fluoro-4-(4-methoxyphenoxy)aniline
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Overview
Description
3-Fluoro-4-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12FNO2. It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the third position and a methoxyphenoxy group at the fourth position on the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-fluoroaniline with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality industrial-grade compounds .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-Fluoro-4-(4-methoxyphenoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(3-methoxyphenoxy)aniline
- 4-(4-Methoxyphenoxy)aniline
- 3-Fluoro-4-methoxyaniline
Uniqueness
3-Fluoro-4-(4-methoxyphenoxy)aniline is unique due to the specific positioning of the fluorine and methoxyphenoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(4-methoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZUUFORWUUPJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599148 |
Source
|
Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-20-0 |
Source
|
Record name | 3-Fluoro-4-(4-methoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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